molecular formula C13H7ClF2O2 B1425149 2-Chloro-4-(3,4-difluorophenyl)benzoic acid CAS No. 1261956-79-9

2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Cat. No. B1425149
M. Wt: 268.64 g/mol
InChI Key: SPJCVBACFLZVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3,4-difluorophenyl)benzoic acid, also known as 2-CDFBA, is an organic compound with a molecular formula of C8H5ClF2O2. It is a white crystalline solid with a melting point of 177 °C. 2-CDFBA is used as a reagent in organic synthesis and has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Fluorescent Probes for Reactive Oxygen Species Detection

Researchers have developed novel fluorescent probes to detect highly reactive oxygen species (hROS), such as hydroxyl radicals and hypochlorite, using derivatives of benzoic acid. These probes can differentiate hROS from other reactive oxygen species, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Halogen Bonds in Molecular Salts/Cocrystals

A study on 2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives has shown the importance of halogen bonds in crystal structures. These findings highlight the potential of utilizing halogen bonding for molecular engineering and design (Oruganti et al., 2017).

Green Enzymatic Synthesis Process

An enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor, demonstrates a green and efficient method for producing high-purity compounds. This approach highlights the application of benzoic acid derivatives in pharmaceutical synthesis (Guo et al., 2017).

Thermodynamic Study of Benzoic Acids

A thermodynamic study of benzoic acid and chlorobenzoic acids focuses on their phase behavior in aqueous and organic solutions. This research is essential for process design in pharmaceutical research, providing insight into the stability and solubility of these compounds (Reschke et al., 2016).

Anion Recognition by Benzoic Acid Derivatives

The study on 4-(N,N-dimethylamino)benzoic acid demonstrates its selective affinity for divalent anions, showcasing the potential of benzoic acid derivatives in anion recognition applications. This research provides a foundation for developing new sensors and recognition systems (Hou & Kobiro, 2006).

properties

IUPAC Name

2-chloro-4-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJCVBACFLZVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689618
Record name 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3,4-difluorophenyl)benzoic acid

CAS RN

1261956-79-9
Record name 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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